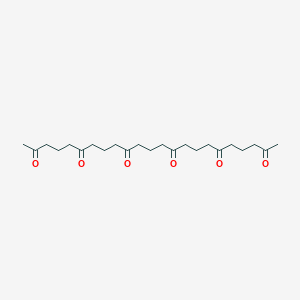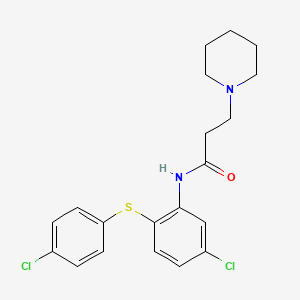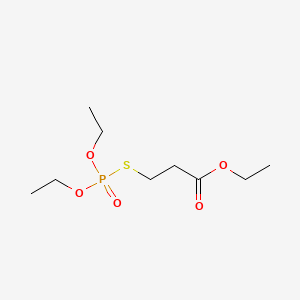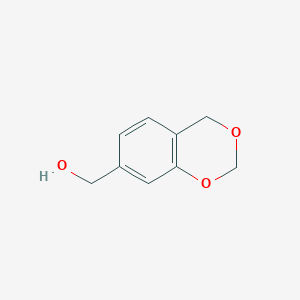![molecular formula C15H10Cl2N2O5 B13943048 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid is an organic compound that features a dichlorophenyl group, an acetamido group, and a nitrobenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid typically involves the acylation of 3,4-dichloroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Aminobenzoic acids: Formed by the reduction of the nitro group.
Substituted benzoic acids: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and acetamido groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(3,4-Dichlorophenyl)acetamido]benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-[2-(3,4-Dichlorophenyl)acetamido]-4-methylbenzoic acid: Contains a methyl group instead of a nitro group, potentially altering its physical and chemical properties.
Uniqueness
2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid is unique due to the presence of both the nitro and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making this compound a valuable subject of study.
Propiedades
Fórmula molecular |
C15H10Cl2N2O5 |
|---|---|
Peso molecular |
369.2 g/mol |
Nombre IUPAC |
2-[[2-(3,4-dichlorophenyl)acetyl]amino]-4-nitrobenzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-4-1-8(5-12(11)17)6-14(20)18-13-7-9(19(23)24)2-3-10(13)15(21)22/h1-5,7H,6H2,(H,18,20)(H,21,22) |
Clave InChI |
WMGGTPMQSCXDGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)






